
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a molecular formula of C8H12N4O2 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of tetrahydrofuran derivatives with pyrazole intermediates
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions to enhance yield and selectivity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile: A similar compound with a nitrile group instead of a carboxamide group.
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a carboxamide group, and a tetrahydrofuran ring makes it a versatile compound for various applications.
Properties
CAS No. |
1184913-95-8 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-amino-1-(oxolan-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c9-7-6(8(10)13)3-11-12(7)5-1-2-14-4-5/h3,5H,1-2,4,9H2,(H2,10,13) |
InChI Key |
DMWLNXFEGGXBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



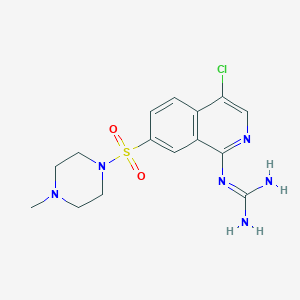
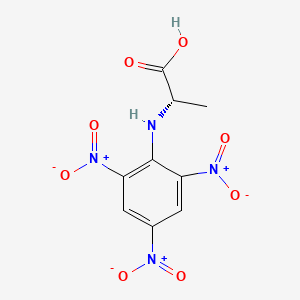

![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
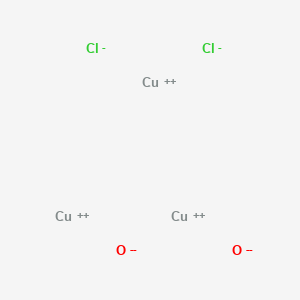
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
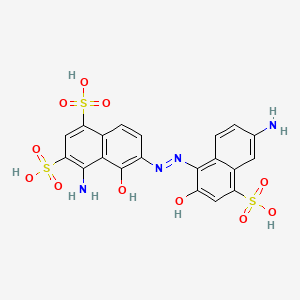
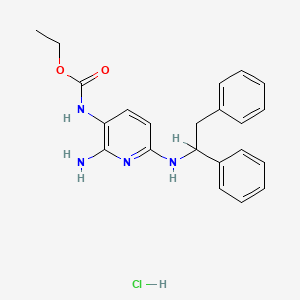
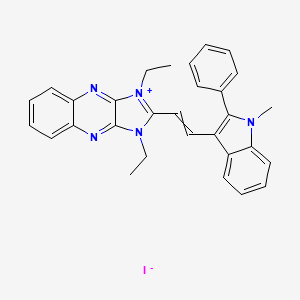
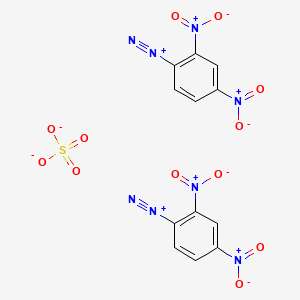
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
